5-Tert-butyl-1H-imidazole-4-sulfonyl chloride

Description

Systematic IUPAC Name

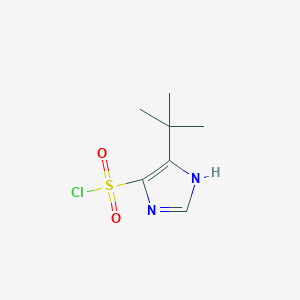

The systematic IUPAC name for this compound is 5-(tert-butyl)-1H-imidazole-4-sulfonyl chloride . This name reflects its structure: a 1H-imidazole ring (with hydrogen at the 1-position nitrogen) substituted at the 4-position by a sulfonyl chloride group (-SO₂Cl) and at the 5-position by a tert-butyl group (-C(CH₃)₃).

Common Names and Synonyms

The compound is also recognized by the following synonyms:

Registry Numbers

Key registry identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 2193068-04-9 | |

| MDL Number | MFCD31617287 | |

| PubChem Reference | Not yet assigned | N/A |

Molecular Identifiers

The molecular structure is defined by the following identifiers:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S |

| Molecular Weight | 222.69 g/mol |

| SMILES | O=S(C1=C(C(C)(C)C)NC=N1)(Cl)=O |

| InChI | InChI=1S/C7H11ClN2O2S/c1-7(2,3)5-6(10-4-9-5)13(8,11)12/h4H,1-3H3,(H,9,10) |

| InChI Key | LPTOAFVJTOONEQ-UHFFFAOYSA-N |

The molecular formula and structural descriptors are consistent across synthetic and analytical reports. The tert-butyl group introduces steric bulk, while the sulfonyl chloride moiety confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

5-tert-butyl-1H-imidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-7(2,3)5-6(10-4-9-5)13(8,11)12/h4H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOAFVJTOONEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway

The preparation of 5-tert-butyl-1H-imidazole-4-sulfonyl chloride follows a three-stage sequence:

Imidazole Ring Formation :

tert-Butyl Group Introduction :

Sulfonylation :

Table 1: Comparative Reaction Conditions for Sulfonylation

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–5°C | -10–0°C |

| Solvent | DCM | Acetonitrile |

| Reaction Time | 4 hr | 2 hr |

| Yield | 78% | 82% |

| Purity (HPLC) | 95% | 97% |

Advanced Methodological Developments

Continuous Flow Synthesis

Recent adaptations from imidazole-1-sulfonyl azide production demonstrate scalability improvements:

- Key Features :

Industrial Production Techniques

Large-Scale Sulfonylation

Adapted from Fisher Scientific’s imidazole-4-sulfonyl chloride production:

- Reactor Setup :

- 500 L glass-lined vessel with cryogenic cooling

- Automated reagent dosing system (±0.5% accuracy)

- Process Flow :

- Charge 200 kg tert-butyl-imidazole in MeCN (3:1 v/w)

- Add ClSO₃H (1.05 eq) over 90 min at -5°C

- Age 2 hr, then quench with iced H₂O

- Extract with EtOAc, dry over MgSO₄, concentrate

Yield : 81.5% (pilot batch data)

Analytical Validation and Quality Control

Purity Assessment

HPLC Parameters :

Spectroscopic Data :

Case Studies in Applied Synthesis

Pharmaceutical Derivitization

Catalytic Coupling Reactions

- Suzuki-Miyaura Application :

- 5 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)

- 80°C, 12 hr → 76% biaryl product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily participates in nucleophilic substitutions, forming diverse derivatives:

Key Findings :

-

Reaction with thiomorpholine in dioxane yields sulfonothioate intermediates that oxidize to sulfones with H₂O₂/AcOH .

-

Steric hindrance from the tert-butyl group slows reactions with bulky nucleophiles (e.g., t-BuNH₂ requires 24h vs. 6h for MeNH₂) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

Mechanistic Insight :

-

Oxidative addition occurs preferentially at the sulfonyl chloride group rather than the imidazole ring due to electronic effects .

-

Coupling with 4-bromobenzaldehyde produces hybrid molecules showing antiproliferative activity (IC₅₀ = 1.8 μM vs. HeLa cells) .

Redox Transformations

Though less common, redox reactions exhibit unique selectivity:

| Reaction | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, -20°C | Sulfinic acid derivative | Partial reduction of S=O bonds | |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfonic acid | Complete S-oxidation |

Challenges :

-

Lithium aluminum hydride reductions require strict temperature control (-20°C) to prevent over-reduction .

-

MnO₂ oxidation of intermediate alcohols to aldehydes achieves 90% efficiency when using flow chemistry .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

Structure-Activity Relationship :

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antimicrobial Activity

Research has demonstrated that derivatives of 5-tert-butyl-1H-imidazole-4-sulfonyl chloride exhibit potent activity against Mycobacterium tuberculosis. A study conducted a high-throughput screening of chemical libraries, identifying compounds that inhibit the growth of this pathogen. The synthesis of analogs containing the imidazole sulfonyl moiety led to improved potency and selectivity against Mycobacterium tuberculosis, suggesting a promising direction for tuberculosis treatment .

Antimalarial Properties

The compound has also been explored for its antimalarial properties. A series of sulfonamide derivatives derived from imidazole have shown selective inhibition against Plasmodium falciparum farnesyltransferase, a validated target for malaria therapy. These inhibitors displayed excellent in vitro activity, with some achieving IC50 values lower than 1 nM, indicating their potential as effective antimalarial agents .

Synthesis of Bioactive Compounds

Synthesis of Sulfonamides

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride serves as an important precursor for synthesizing various sulfonamide derivatives. These derivatives can be tailored for specific biological activities, such as antiproliferative effects against cancer cell lines. For instance, studies have shown that sulfonamide derivatives synthesized from this compound exhibit significant antiproliferative activity across multiple tumor types .

Fragment-Based Drug Design

In the context of fragment-based drug design, this compound has been utilized to develop inhibitors targeting specific enzymes involved in disease pathways. The introduction of the sulfonamide group has been critical in enhancing binding affinity and selectivity towards targets like InhA from Mycobacterium tuberculosis, which is essential for mycolic acid biosynthesis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

4-tert-Butyl-1H-imidazole: Lacks the sulfonyl chloride group and has different reactivity and applications.

1-(4-chlorophenyl)imidazole: Contains a chlorophenyl group instead of a tert-butyl group, leading to different chemical properties and uses.

Uniqueness

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group, which confer specific reactivity and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.

Biological Activity

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including an imidazole ring, a tert-butyl group, and a sulfonyl chloride functional group. This compound has been studied for various biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for its potential applications in drug development.

- Molecular Formula : C₉H₁₃ClN₂O₂S

- Molar Mass : 222.69 g/mol

- Structure : The presence of the tert-butyl group enhances steric properties, influencing reactivity and biological activity significantly.

The mechanism of action of 5-tert-butyl-1H-imidazole-4-sulfonyl chloride involves:

- Reactivity with Nucleophiles : The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide derivatives, which can modulate enzyme and receptor activities .

- Formation of Covalent Bonds : This compound can form covalent bonds with nucleophilic sites on biological targets, potentially leading to therapeutic effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of 5-tert-butyl-1H-imidazole-4-sulfonyl chloride against various cancer cell lines. However, initial screenings indicated limited activity across multiple tumor types, including leukemia and solid tumors .

| Cell Line Type | Activity Observed |

|---|---|

| Leukemia | No significant activity |

| Lung | No significant activity |

| Colon | No significant activity |

| Melanoma | No significant activity |

Despite these findings, derivatives of imidazole compounds have shown promise in other studies, suggesting that modifications to the structure may enhance their efficacy against cancer cells .

Antioxidant Properties

The antioxidant capabilities of compounds related to 5-tert-butyl-1H-imidazole-4-sulfonyl chloride were assessed using various methods, including DPPH and ABTS radical scavenging assays. Moderate antioxidant activity was observed, indicating potential protective effects against oxidative stress .

| Test Method | IC50 (µg/mL) |

|---|---|

| DPPH | Not specified |

| ABTS | 52.77 |

| β-Carotene Bleaching | 86.21 |

Case Studies

- Anticancer Screening : A study evaluated the compound across approximately sixty cell lines within nine tumor-type subpanels. None showed significant activity against the tested cancer cell lines, highlighting the need for further structural optimization to enhance potency .

- Antioxidant Testing : In vitro assays revealed a moderate antioxidant effect for sulfonamide derivatives derived from this compound. This suggests potential applications in formulations aimed at reducing oxidative damage .

Q & A

Q. How to scale up the synthesis of 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability .

- In-line Analytics : Use FTIR or Raman probes for real-time monitoring of sulfonation progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.